(R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid
CAS No.:
Cat. No.: VC13630466
Molecular Formula: C17H17NO4
Molecular Weight: 299.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO4 |
|---|---|
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | 4-[(1R)-1-(phenylmethoxycarbonylamino)ethyl]benzoic acid |
| Standard InChI | InChI=1S/C17H17NO4/c1-12(14-7-9-15(10-8-14)16(19)20)18-17(21)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
| Standard InChI Key | XZHNWUGYLBANCU-GFCCVEGCSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Table 1: Key Identifiers of (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 173898-15-2 | |
| Molecular Formula | C₁₇H₁₇NO₄ | |
| Molecular Weight | 299.32 g/mol | |
| IUPAC Name | 4-[(1R)-1-(phenylmethoxycarbonylamino)ethyl]benzoic acid | |
| InChIKey | XZHNWUGYLBANCU-GFCCVEGCSA-N |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid typically involves multi-step protocols to ensure stereochemical purity. While detailed procedures are proprietary, general approaches include:
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Introduction of the Cbz Group: Benzyl chloroformate reacts with a primary amine to form the Cbz-protected intermediate.
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Coupling with Benzoic Acid Derivatives: The ethyl-amino-Cbz group is attached to the benzoic acid core via nucleophilic substitution or coupling reactions.
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Chiral Resolution: Chromatographic or enzymatic methods ensure retention of the R configuration .
Comparative analysis with structurally related compounds, such as 4-(1-hydroxyethyl)benzoic acid (CAS 97364-15-3), highlights the role of the Cbz group in enhancing stability during synthetic workflows. For instance, the hydroxyl variant is synthesized using iron(III) nitrate and TEMPO under oxygen, yielding 89% product , whereas the Cbz derivative requires milder conditions to preserve stereochemistry.
Applications in Pharmaceutical Chemistry
Role as a Peptide Synthesis Intermediate
The Cbz group’s primary utility lies in its ability to protect amine functionalities during peptide chain assembly. (R)-4-(1-(((Benzyloxy)carbonyl)amino)ethyl)benzoic acid facilitates the synthesis of:
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Non-natural amino acids: Incorporated into peptides to modulate bioavailability.
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Small-molecule inhibitors: Serves as a scaffold for kinase or protease inhibitors.
For example, the compound’s benzoic acid group enables conjugation to resin supports in solid-phase peptide synthesis (SPPS), while the Cbz group is later removed via hydrogenolysis .
Comparative Stability and Reactivity
The ethyl chain’s stereochemistry influences the compound’s metabolic stability. The R configuration minimizes steric hindrance, enhancing its compatibility with enzymatic systems compared to the S enantiomer .
Future Research Directions
Optimization of Synthetic Routes
Current challenges include improving yield and reducing reliance on hazardous reagents. Potential strategies include:
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Catalytic Asymmetric Synthesis: Using chiral catalysts to directly obtain the R enantiomer without resolution steps.
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Biocatalytic Methods: Enzymatic protection/deprotection for greener synthesis.
Expanding Therapeutic Applications
Ongoing studies explore its use in:
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